L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine is a complex oligopeptide composed of multiple amino acids This compound is notable for its unique sequence of amino acids, which imparts specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine typically involves stepwise peptide synthesis. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being sequentially added in a protected form to prevent unwanted side reactions. The reaction conditions often involve the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA or similar acids .
Industrial Production Methods
Industrial production of such oligopeptides can be scaled up using automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of recombinant DNA technology and metabolic engineering in microorganisms like Escherichia coli has also been explored for the efficient production of peptides .
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the histidine and methionine residues, leading to the formation of sulfoxides or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino acid residues can be substituted through reactions with specific reagents, altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various coupling reagents for substitution reactions. The conditions typically involve controlled pH and temperature to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide interactions, folding, and stability.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research explores its potential in drug delivery systems and as a bioactive peptide with therapeutic properties.
Industry: It is used in the development of biomaterials and as a component in various industrial applications
Mechanism of Action
The mechanism of action of L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence determines its binding affinity and specificity, influencing various biochemical pathways. For example, the presence of histidine can facilitate metal ion binding, affecting enzymatic activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another oligopeptide with a different sequence but similar structural properties.
L-Alanyl-L-valine: A simpler dipeptide used in similar studies of peptide interactions.
Uniqueness
L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo specific chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
647837-69-2 |
---|---|
Molecular Formula |
C34H57N11O10 |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C34H57N11O10/c1-9-18(6)28(32(52)39-12-23(46)37-13-24(47)42-20(8)34(54)55)45-29(49)19(7)41-25(48)14-38-30(50)22(10-21-11-36-15-40-21)43-33(53)27(17(4)5)44-31(51)26(35)16(2)3/h11,15-20,22,26-28H,9-10,12-14,35H2,1-8H3,(H,36,40)(H,37,46)(H,38,50)(H,39,52)(H,41,48)(H,42,47)(H,43,53)(H,44,51)(H,45,49)(H,54,55)/t18-,19-,20-,22-,26-,27-,28-/m0/s1 |
InChI Key |
YHJBHHVYKFSZKV-HKNTYBFPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.